Lipophilicity Modulation: 4-Fluoro Substitution Increases XLogP3 by ~0.5 Units Compared to Non-Fluorinated Analog
The 4-fluorophenyl group in N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine (target) imparts a higher lipophilicity compared to its non-fluorinated analog, N-benzyl-1-phenyl-N-methylmethanamine (dibenzylmethylamine, comparator). This difference is quantifiable via computed XLogP3 values [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | N-benzyl-1-phenyl-N-methylmethanamine: XLogP3 = 2.9 |
| Quantified Difference | ΔXLogP3 = +0.5 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) [1][2] |
Why This Matters
A ΔXLogP3 of +0.5 indicates a measurable increase in lipophilicity, which can enhance membrane permeability and influence the pharmacokinetic profile of derived drug candidates, making the fluorinated compound a preferred choice for optimizing bioavailability in lead optimization programs.
- [1] PubChem Compound Summary for CID 4363755, N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 76165, N-benzyl-1-phenyl-N-methylmethanamine (Dibenzylmethylamine). National Center for Biotechnology Information (2025). View Source
